N-(2-ethylphenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(2-ethylphenyl)-3,4-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This compound, in particular, features a sulfonamide group attached to a difluorobenzene ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 2-ethylphenylamine with 3,4-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides.
Scientific Research Applications
N-(2-ethylphenyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: Used as a probe to study enzyme interactions and inhibition.
Industrial Applications: Employed in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-ethylphenyl)-3,4-difluorobenzenesulfonamide exerts its effects involves the inhibition of specific enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can prevent bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-benzenesulfonamide: Lacks the difluoro substitution, which can affect its reactivity and biological activity.
3,4-difluorobenzenesulfonamide: Lacks the 2-ethylphenyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
N-(2-ethylphenyl)-3,4-difluorobenzenesulfonamide is unique due to the presence of both the 2-ethylphenyl and 3,4-difluorobenzene groups. These structural features can enhance its binding affinity to specific enzymes and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-ethylphenyl)-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-2-10-5-3-4-6-14(10)17-20(18,19)11-7-8-12(15)13(16)9-11/h3-9,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGFNCJUAYRCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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